molecular formula C9H18OS B13114100 4-(Thian-2-YL)butan-1-OL CAS No. 62737-93-3

4-(Thian-2-YL)butan-1-OL

Cat. No.: B13114100
CAS No.: 62737-93-3
M. Wt: 174.31 g/mol
InChI Key: AYBINWNVBFREBW-UHFFFAOYSA-N
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Description

4-(Thian-2-YL)butan-1-ol is a chemical compound of interest in organic and medicinal chemistry research, featuring a thiane (tetrahydrothiopyran) ring system linked to a butanol chain. With the molecular formula C9H18OS and a molecular weight of 174.31 g/mol, this compound serves as a versatile synthetic intermediate . Its structure combines a saturated sulfur-containing heterocycle with a terminal primary alcohol, making it a valuable scaffold for constructing more complex molecules. The hydrophilic hydroxyl group can undergo typical alcohol transformations, such as oxidation or nucleophilic substitution, while the lipophilic thiane ring can influence the compound's overall solubility and conformational properties. The primary research application of this compound lies in its use as a building block in organic synthesis. Researchers can leverage the terminal alcohol for further functionalization, potentially using it in the synthesis of novel polymers, ligands, or complex natural product analogs. Compounds containing sulfur heterocycles, such as thiophene derivatives, are extensively studied for their diverse biological activities, including antibacterial and antifungal properties . Similarly, the thiane moiety in this compound may be explored for its potential to contribute to such bioactivities in derivative molecules. As a high-purity material, it enables investigations into structure-activity relationships and the development of new chemical entities. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62737-93-3

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

4-(thian-2-yl)butan-1-ol

InChI

InChI=1S/C9H18OS/c10-7-3-1-5-9-6-2-4-8-11-9/h9-10H,1-8H2

InChI Key

AYBINWNVBFREBW-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(C1)CCCCO

Origin of Product

United States

Synthetic Methodologies for 4 Thian 2 Yl Butan 1 Ol

Established Synthetic Pathways and Routes

Traditional synthetic routes to 4-(thian-2-yl)butan-1-ol rely on well-established reaction mechanisms, including nucleophilic substitution for the formation of the heterocyclic ring and reductive processes for the generation of the alcohol functional group.

The construction of the thiane (B73995) ring often involves nucleophilic substitution reactions where a sulfur-containing nucleophile displaces a leaving group in a suitable precursor. A common strategy involves the reaction of a dihaloalkane with a sulfide (B99878) source. For instance, 1,5-dibromopentane (B145557) can react with sodium sulfide in a classic cyclization reaction to form thiane. Subsequent functionalization at the 2-position is then required to introduce the butanol side chain.

Alternatively, a more direct approach involves a bifunctional molecule containing both the sulfur nucleophile and the electrophilic center. For example, a 5-mercapto-1-haloalkane can undergo intramolecular cyclization to form the thiane ring. The hydroxyl group of the butanol chain can be protected during this process and later deprotected. The efficiency of these reactions is often influenced by factors such as reaction conditions, the nature of the leaving group, and the solvent used. byjus.com

While not a direct synthesis of the carbon-sulfur bond in the thiane ring, analogies can be drawn from alkoxide-mediated etherification, such as the Williamson ether synthesis. wikipedia.org In a similar vein, a thiolate can act as a nucleophile to displace a leaving group. For the synthesis of a precursor to this compound, a thiolate derived from a mercapto-alcohol could react with a dihaloalkane. This would be followed by a subsequent cyclization step. The reactivity of alkoxides and thiolates is a key aspect of many organic syntheses. ucl.ac.uk

It's important to note that the basicity and nucleophilicity of thiolates are generally lower than their corresponding alkoxides, which can influence reaction rates and conditions. wikipedia.org

Reactant 1Reactant 2ProductReaction Type
1,5-DihalopentaneSodium SulfideThianeNucleophilic Substitution
5-Mercapto-1-haloalkaneBaseThianeIntramolecular Nucleophilic Substitution
ThiolateDihaloalkaneThioetherNucleophilic Substitution

Once the thiane ring with a suitable functional group at the 2-position is synthesized, the butanol side chain can be formed through reductive transformations. For example, if the side chain is introduced as a carboxylic acid or an ester, it can be reduced to the primary alcohol using a variety of reducing agents.

Commonly used reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, while NaBH₄ is milder and more selective for aldehydes, ketones, and acid chlorides.

Another approach involves the reduction of a ketone precursor. For example, a Friedel-Crafts acylation of thiane could introduce a butyryl group, which can then be reduced to the corresponding alcohol.

Advanced Catalytic Approaches in Compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives can benefit from such advanced approaches.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr While direct palladium, nickel, or gold-catalyzed synthesis of this compound is not widely reported, analogous reactions suggest potential pathways.

For instance, a palladium-catalyzed coupling reaction, such as the Suzuki or Stille coupling, could be envisioned between a 2-halothiane and a suitable organoboron or organotin reagent containing the butanol moiety. eie.grresearchgate.net Similarly, nickel-catalyzed coupling reactions are known for their ability to form C-S bonds. Copper-catalyzed reactions are also prominent in forming carbon-heteroatom bonds. beilstein-journals.org

These catalytic cycles typically involve oxidative addition, transmetalation, and reductive elimination steps. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. sustech.edu.cn

Catalyst TypeExample ReactionPotential Application in Synthesis
PalladiumSuzuki CouplingCoupling of 2-halothiane with a butanol-containing organoboron reagent.
NickelKumada CouplingCoupling of a 2-thianyl Grignard reagent with a halobutanol.
GoldC-S Bond FormationCatalytic activation of a sulfur nucleophile for addition to a precursor.

Brønsted acid catalysis can facilitate cascade reactions, where multiple bond-forming events occur in a single synthetic operation. rsc.orgrsc.org A potential Brønsted acid-catalyzed approach to a precursor of this compound could involve the cyclization of a molecule containing both a thiol and a protected alcohol. The acid would activate a functional group, initiating a cascade of reactions leading to the formation of the thiane ring. nih.govnih.govauctoresonline.org

For example, an unsaturated mercapto-alcohol could undergo an acid-catalyzed intramolecular hydrothiolation to form the thiane ring. The efficiency and regioselectivity of such reactions are highly dependent on the substrate structure and the nature of the acid catalyst.

Radical-Mediated Alkylation and Functionalization

The synthesis of this compound and its derivatives can be approached through modern synthetic techniques, including radical-mediated processes. Radical reactions offer a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, often under mild conditions. preprints.org The α-position of aldehydes, for instance, can be functionalized via radical-mediated alkylation. thieme.de This involves the generation of an enamine intermediate from the aldehyde, which then participates in a single electron transfer process to trigger a radical cascade. thieme.de This strategy allows for the introduction of bulky alkyl groups, which can be challenging using traditional electrophilic alkylation methods. thieme.de

A plausible radical-based strategy for assembling the this compound skeleton could involve the coupling of a thiane-based radical with a four-carbon building block. For example, a radical generated at the 2-position of a suitable thiane precursor could add to a protected 4-halobut-1-ene derivative. Subsequent reduction would yield the desired carbon framework.

Alternatively, radical cyclization-initiated difunctionalization presents another sophisticated approach. preprints.org A substrate containing a radical precursor (e.g., an iodoalkane) and an appropriately positioned alkene can undergo radical cyclization. preprints.org For instance, a 6-exo cyclization of a radical generated from a substrate like N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamide can form a new cyclic structure. preprints.org This principle could be adapted to construct the thiane ring system itself or to functionalize a pre-existing thiane moiety.

Dehydrogenative Alcohol Functionalization Catalysis

Dehydrogenative functionalization is an increasingly important strategy in organic synthesis that avoids the use of pre-activated substrates. nih.gov This "borrowing hydrogen" or "acceptorless dehydrogenative coupling" (ADC) methodology typically involves the temporary, catalyst-mediated oxidation of an alcohol to an aldehyde or ketone. liv.ac.ukresearchgate.net This reactive intermediate can then participate in a variety of bond-forming reactions, with the hydrogen being returned at the end of the catalytic cycle. liv.ac.uk

Recent research has explored the modification of catalyst ligands, such as using thioether-functionalized N-heterocyclic carbenes with ruthenium, to fine-tune reactivity and selectivity in the β-alkylation of secondary alcohols with primary alcohols. researchgate.net This highlights the potential for developing highly specialized catalytic systems for targeted functionalization of molecules like this compound.

Protecting Group Strategies for the Hydroxyl Functionality

In multi-step syntheses involving this compound, the reactivity of the primary hydroxyl group can interfere with desired transformations at other sites of the molecule. libretexts.org For instance, its weakly acidic proton can react with strongly basic reagents like organolithiums or Grignards. masterorganicchemistry.com Therefore, it is often necessary to temporarily "mask" or "protect" the hydroxyl group with a protecting group. libretexts.org An ideal protecting group is easily installed, stable to a range of reaction conditions, and can be removed selectively and in high yield when its purpose is served. universiteitleiden.nl

Silylation for Intermediate Stabilization and Reactivity Control

Silylation, the formation of a silyl (B83357) ether, is one of the most common and effective strategies for protecting hydroxyl groups. masterorganicchemistry.comcolostate.edu The process involves reacting the alcohol with a silylating agent, typically a silyl halide (e.g., R₃SiCl) or silyl triflate (R₃SiOTf), in the presence of a base. wikipedia.orgharvard.edu The Corey protocol, using a silyl chloride with imidazole (B134444) in a solvent like DMF, is a reliable and widely used method. masterorganicchemistry.com

The choice of silyl group allows for fine-tuning of the stability of the resulting silyl ether. This stability is largely dictated by the steric bulk of the substituents on the silicon atom. harvard.edu Common silyl ethers range from the acid-labile trimethylsilyl (B98337) (TMS) group to the more robust tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups. masterorganicchemistry.comwikipedia.org This variation in stability allows for selective protection and deprotection schemes in complex molecules. wikipedia.org Once protected as a silyl ether, the formerly reactive hydroxyl group becomes inert to many reagents, including strong bases and oxidizing agents, thereby enabling a broader range of chemical transformations on other parts of the molecule. masterorganicchemistry.com

Table 1: Common Silyl Ether Protecting Groups for Alcohols This table is interactive. You can sort and filter the data.

Protecting Group Abbreviation Common Reagent Relative Stability (Acidic Conditions)
Trimethylsilyl TMS TMSCl 1
Triethylsilyl TES TESCl 64
tert-Butyldimethylsilyl TBS/TBDMS TBSCl 20,000
tert-Butyldiphenylsilyl TBDPS TBDPSCl 25,000

Deprotection Methodologies

The removal of the silyl protecting group is a critical step to liberate the free hydroxyl group at the appropriate stage of a synthesis. The choice of deprotection method depends on the specific silyl ether and the presence of other sensitive functional groups in the molecule. wikipedia.org

The most common method for cleaving silyl ethers is the use of a fluoride (B91410) ion source. masterorganicchemistry.com The exceptionally strong silicon-fluoride bond (Si-F) provides a powerful thermodynamic driving force for the reaction. harvard.edu Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose, being effective for the removal of most silyl groups. masterorganicchemistry.comgelest.com Other fluoride sources include hydrofluoric acid (HF), often used in a complex with pyridine (B92270) (HF-Pyridine) or triethylamine (B128534), and potassium fluoride (KF). gelest.comresearchgate.net

Acidic hydrolysis is another common deprotection strategy. gelest.com The rate of cleavage in acidic media is highly dependent on the steric hindrance around the silicon atom. wikipedia.org Less hindered silyl ethers like TMS are cleaved much more rapidly than bulky ones like TBS or TIPS. wikipedia.org This differential reactivity allows for selective deprotection. For example, a primary TBS ether can be cleaved in the presence of a secondary TBS ether or a primary TBDPS ether under carefully controlled acidic conditions. wikipedia.orgorganic-chemistry.org

Table 2: Selected Reagents for Silyl Ether Deprotection This table is interactive. You can sort and filter the data.

Reagent Abbreviation Typical Conditions Selectivity/Notes
Tetrabutylammonium fluoride TBAF THF, 0 °C to rt General reagent, cleaves most silyl ethers. gelest.com
Hydrofluoric acid-pyridine HF-Py THF, 0 °C Highly effective; must be used in plastic containers. wikipedia.org
Acetyl chloride/Methanol (B129727) AcCl/MeOH MeOH, 0 °C Mild conditions, can selectively cleave aliphatic TBS ethers over aromatic ones. organic-chemistry.org
Camphorsulfonic acid CSA MeOH/DCM Can selectively deprotect primary TBS ethers. wikipedia.org

Stereoselective and Asymmetric Synthesis of Chiral Analogues

Introducing chirality into the structure of this compound, for instance at the C-2 position of the thiane ring, requires the use of stereoselective or asymmetric synthesis. york.ac.uk Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic starting material. york.ac.uk This is of paramount importance in medicinal chemistry, where different enantiomers of a molecule can have vastly different biological activities. The main strategies include the use of chiral auxiliaries, chiral reagents, and chiral catalysts. york.ac.uk

Enantioselective Methodologies

Enantioselective synthesis provides a direct route to chiral molecules. One powerful approach is catalytic asymmetric synthesis , where a small amount of a chiral catalyst creates a chiral environment that directs the reaction to form predominantly one enantiomer. nih.gov For example, the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral rhodium or ruthenium catalyst could establish the stereocenter at C-2 of the thiane ring. Similarly, a Sharpless asymmetric epoxidation of an allylic alcohol precursor, followed by ring-opening with a sulfur nucleophile and subsequent transformations, could be a viable pathway. york.ac.ukresearchgate.net

The chiral auxiliary approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate. york.ac.uk This auxiliary then directs a subsequent diastereoselective reaction. For example, an Evans' oxazolidinone auxiliary could be used to direct the alkylation of a precursor to set a stereocenter, which would later become part of the thiane ring or the side chain. researchgate.net After the desired stereochemistry is established, the auxiliary is cleaved and can often be recycled. york.ac.uk

A third strategy is chiral pool synthesis , which utilizes readily available, enantiomerically pure natural products as starting materials. york.ac.uk For instance, a chiral amino acid or carbohydrate could be chemically transformed through a series of steps, with its inherent chirality being transferred to the final target molecule, a chiral analogue of this compound.

Diastereoselective Control in Cycloaddition Reactions

The synthesis of the thiane ring in this compound, a substituted thiacyclohexane, can strategically employ cycloaddition reactions to control the stereochemistry at the C2 position. While direct literature on the diastereoselective cycloaddition for this specific molecule is not extensively documented, principles from related heterocyclic syntheses can be applied. The primary approach involves a [4+2] cycloaddition, or Diels-Alder reaction, where a sulfur-containing dienophile reacts with a suitable diene.

The diastereoselectivity of such reactions is influenced by several factors, including the nature of the reactants, the catalyst, and the reaction conditions. For instance, the use of chiral auxiliaries on the diene or dienophile can effectively control the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer. youtube.com Lewis acid catalysts are also known to play a crucial role in enhancing both the rate and the diastereoselectivity of Diels-Alder reactions by coordinating to the dienophile and lowering its LUMO energy. rijournals.com

In the context of synthesizing 2-substituted thianes, a potential strategy involves the reaction of a 1-thia-1,3-butadiene derivative with an appropriate dienophile. The substituents on both the diene and dienophile will sterically and electronically direct the approach of the reacting partners, thereby influencing the stereochemical outcome. For example, a bulky substituent on the diene can shield one face, leading to attack from the less hindered side.

Research into the synthesis of other sulfur-containing heterocycles has demonstrated the feasibility of achieving high diastereoselectivity. For instance, the DABCO-catalyzed [3+3]-cycloaddition of 1,4-dithiane-2,5-diol (B140307) with azomethine imines has been shown to produce highly functionalized six-membered dinitrogen-fused heterocycles with excellent diastereoselectivity, which is controlled by the anomeric effect. researchgate.net While a different type of cycloaddition, this highlights how specific catalytic systems and substrate features can be leveraged for stereocontrol.

Table 1: Factors Influencing Diastereoselectivity in Thiane Synthesis via Cycloaddition

FactorInfluence on DiastereoselectivityExample Strategies
Substrate Control Stereocenters already present in the diene or dienophile direct the stereochemical outcome of the reaction. youtube.comUse of chiral pool starting materials or attachment of a chiral auxiliary.
Catalyst Control Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring one transition state over another. rijournals.comEmployment of catalysts like chiral boronates or proline derivatives.
Reaction Conditions Temperature, solvent, and pressure can influence the equilibrium between different diastereomeric transition states.Lowering the reaction temperature often enhances diastereoselectivity.
Reagent Control The inherent stereochemistry of the reagents dictates the stereochemical outcome.Use of enantiomerically pure reactants.

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process optimization and scale-up strategies to ensure efficiency, safety, and cost-effectiveness.

Transition from Batch to Flow Chemistry

The synthesis of heterocyclic compounds like this compound is increasingly benefiting from the transition from traditional batch processing to continuous flow chemistry. chim.itspringerprofessional.de This paradigm shift offers numerous advantages, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. mdpi.comresearchgate.net

In a flow chemistry setup, reagents are continuously pumped through a reactor, which can be a tube or a microreactor, where they mix and react. chim.it This approach allows for superior heat and mass transfer compared to batch reactors, leading to better temperature control and mixing efficiency. researchgate.net The smaller reactor volumes at any given time also enhance safety by minimizing the amount of hazardous material present. mdpi.com

For the synthesis of this compound, a flow process could involve the continuous feeding of the diene and dienophile into a heated or cooled reactor containing a packed-bed catalyst. This would allow for precise control over residence time, temperature, and stoichiometry, leading to improved yield and selectivity. chim.it The ability to easily scale up production by running the flow reactor for longer periods or by using multiple reactors in parallel (scaling out) is another significant advantage. researchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis

ParameterBatch ChemistryFlow Chemistry
Scalability Often requires re-optimization of reaction conditions.Easily scalable by extending run time or parallelization. researchgate.net
Safety Higher risk due to large volumes of reactants and potential for thermal runaway.Inherently safer due to small reactor volumes and better heat dissipation. mdpi.com
Process Control More challenging to maintain uniform temperature and mixing.Precise control over temperature, pressure, and residence time. mdpi.com
Efficiency Can be lower due to side reactions and workup procedures.Often higher yields and selectivities due to better control. springerprofessional.de
Waste Generation Can generate significant solvent and reagent waste.Reduced waste through optimized reactions and potential for solvent recycling.

Real-Time Process Analytical Technology (PAT) Integration

To ensure the quality and consistency of this compound produced via continuous manufacturing, the integration of Process Analytical Technology (PAT) is essential. i3l.ac.idnih.gov PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. ispe.org

By integrating analytical tools directly into the flow process, real-time monitoring of the reaction can be achieved. americanpharmaceuticalreview.com For instance, spectroscopic techniques such as Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to monitor the concentration of reactants and products in real-time. This data can then be used to create a feedback loop to the process control system, allowing for automatic adjustments to parameters like flow rate or temperature to maintain optimal conditions and ensure the final product meets the required specifications. news-medical.net This approach not only improves product quality but also reduces the need for extensive offline testing, thereby saving time and resources. i3l.ac.id

Table 3: Common PAT Tools for Monitoring Chemical Reactions

PAT ToolInformation ProvidedApplication in Synthesis
FTIR Spectroscopy Functional group analysis, concentration of reactants and products.Real-time monitoring of reaction progress and conversion.
Raman Spectroscopy Molecular vibrational information, complementary to FTIR.Monitoring of crystalline forms and reaction kinetics.
Near-Infrared (NIR) Spectroscopy Overtone and combination bands, useful for bulk material analysis.Raw material identification and monitoring of blending processes.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture.At-line or online monitoring of product purity and impurity profiles.
Mass Spectrometry (MS) Molecular weight and structural information.Identification of byproducts and reaction intermediates.

Chemical Reactivity and Mechanistic Investigations of 4 Thian 2 Yl Butan 1 Ol

Transformations of the Butanol Side Chain

The butanol side chain, with its terminal primary hydroxyl group, is amenable to a range of classical alcohol reactions, including oxidation, reduction of its oxidized forms, and nucleophilic substitution.

Selective Oxidation Reactions to Carbonyl Compounds

The primary alcohol of 4-(thian-2-yl)butan-1-ol can be selectively oxidized to either the corresponding aldehyde, 4-(thian-2-yl)butanal, or further to the carboxylic acid, 4-(thian-2-yl)butanoic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

For the partial oxidation to the aldehyde, mild oxidizing agents are required to prevent overoxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, are effective for this transformation. chemistrysteps.comwikipedia.orgbyjus.comchemistryhall.com Another highly selective method is the Dess-Martin periodinane (DMP) oxidation, which is known for its mild conditions and tolerance of various functional groups. wikipedia.orgalfa-chemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.org

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. A common method involves the use of potassium dichromate(VI) in the presence of a strong acid, such as sulfuric acid, typically under reflux conditions. This ensures that any initially formed aldehyde is further oxidized.

Reagent/ReactionProductKey Features
Pyridinium Chlorochromate (PCC)AldehydeMild, selective for primary alcohols.
Swern OxidationAldehydeMild conditions, avoids heavy metals. chemistrysteps.comwikipedia.orgbyjus.comchemistryhall.comalfa-chemistry.com
Dess-Martin Periodinane (DMP)AldehydeHigh selectivity, neutral pH, room temperature. wikipedia.orgalfa-chemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.org
Potassium Dichromate (VI) / H₂SO₄Carboxylic AcidStrong oxidizing conditions, ensures complete oxidation.

Controlled Reduction Reactions

While the butanol side chain itself is in a reduced state, controlled reduction reactions become relevant for the carbonyl compounds derived from its oxidation. The aldehyde, 4-(thian-2-yl)butanal, can be readily reduced back to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comdoubtnut.compressbooks.pubmasterorganicchemistry.comchemguide.co.uk This reagent is highly selective for aldehydes and ketones and will not affect other functional groups such as esters or the thian ring.

The reduction of the carboxylic acid, 4-(thian-2-yl)butanoic acid, to the primary alcohol requires a more potent reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly employed for this purpose. chemguide.co.ukmasterorganicchemistry.comorgosolver.commasterorganicchemistry.comucalgary.ca It is important to note that LiAlH₄ is a very strong reducing agent and will reduce a wide variety of functional groups.

Starting MaterialReagentProduct
4-(Thian-2-yl)butanalSodium Borohydride (NaBH₄)This compound
4-(Thian-2-yl)butanoic AcidLithium Aluminum Hydride (LiAlH₄)This compound

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur at the terminal carbon of the butanol side chain, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate or mesylate ester. rsc.orgrsc.orgresearchgate.netmdma.chcommonorganicchemistry.comucalgary.ca

Reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate. This tosylate is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) would yield 2-(4-azidobutyl)thiane. researchgate.netstackexchange.com Similarly, treatment with sodium halides can be used to introduce halogen atoms. The use of thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) provides direct routes to the corresponding alkyl chloride and bromide, respectively, proceeding through an Sₙ2 mechanism with inversion of configuration. chemistrysteps.compearson.commasterorganicchemistry.comlibretexts.orglibretexts.org

Reagent(s)Intermediate/ProductNucleophileFinal Product
1. TsCl, Pyridine4-(Thian-2-yl)butyl tosylateSodium Azide (NaN₃)2-(4-Azidobutyl)thiane
SOCl₂Alkyl Chloride-2-(4-Chlorobutyl)thiane
PBr₃Alkyl Bromide-2-(4-Bromobutyl)thiane

Reactivity of the Thian Ring System

The thian ring, a saturated six-membered heterocycle containing a sulfur atom, exhibits its own characteristic reactivity, primarily centered around the sulfur atom and the potential for ring cleavage under specific conditions.

Ring-Opening Reactions under Acidic or Basic Conditions

The thian ring is generally stable under many conditions. However, under forcing acidic or basic conditions, ring-opening can be induced, although this is less common than for strained rings like thiiranes.

Under strongly acidic conditions, protonation of the sulfur atom can make the adjacent carbon atoms more susceptible to nucleophilic attack, potentially leading to ring cleavage. For instance, treatment with a strong acid in the presence of a nucleophile could, in principle, lead to a ring-opened product. However, specific literature on the acid-catalyzed ring-opening of simple thianes is not abundant, suggesting that this is not a facile process. More commonly, desulfurization reactions using reagents like Raney nickel, which involves cleavage of the carbon-sulfur bonds, are employed to remove the sulfur atom entirely. masterorganicchemistry.comchem-station.comorganicreactions.org

Reactions with strong bases, such as organolithium reagents, can lead to deprotonation at the carbon atoms adjacent to the sulfur, followed by potential ring fragmentation, although such reactions are complex and can lead to a mixture of products.

Oxidative Transformations of the Sulfur Atom (e.g., to Sulfoxides, Sulfones)

The sulfur atom in the thian ring is readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and the stoichiometry of the reaction.

For the selective oxidation to the sulfoxide, this compound S-oxide, one equivalent of a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (B1199274) can be used at low temperatures.

To achieve the fully oxidized sulfone, this compound S,S-dioxide, an excess of a strong oxidizing agent like hydrogen peroxide, often in the presence of a catalyst, or excess m-CPBA at higher temperatures is typically employed.

Oxidizing AgentStoichiometryProduct
m-Chloroperoxybenzoic acid (m-CPBA)1 equivalentThis compound S-oxide
Sodium Periodate (NaIO₄)1 equivalentThis compound S-oxide
Hydrogen Peroxide (H₂O₂)ExcessThis compound S,S-dioxide
m-Chloroperoxybenzoic acid (m-CPBA)ExcessThis compound S,S-dioxide

Thionation Reactions for Sulfur Atom Incorporation

The synthesis of thioethers such as this compound involves the strategic incorporation of a sulfur atom. While the term "thionation" often refers to the conversion of an oxygen-containing functional group (like a ketone) to its sulfur analog, in the broader context of synthesizing this molecule, it relates to the formation of the key carbon-sulfur bonds that define the thiane (B73995) ring.

The formation of thioethers can be broadly achieved through nucleophilic substitution reactions where a thiol or its conjugate base, a thiolate, acts as the nucleophile. chemistrysteps.commsu.edu One of the most common methods for preparing thiols themselves is the reaction of an alkyl halide with the hydrosulfide (B80085) anion (-SH). chemistrysteps.com For a molecule like this compound, a plausible synthetic route would involve a precursor molecule containing two electrophilic centers and a sulfur nucleophile, or a dihalide reacting with a sulfide (B99878) source to form the heterocyclic ring.

Alternatively, modern synthetic methods often focus on the direct conversion of alcohols to thioethers, avoiding the need to first convert the alcohol to a halide. researchgate.netnih.gov These dehydrative thioetherification reactions can be catalyzed by various transition metals or strong acids. nih.govchemrevlett.com For instance, a diol precursor could undergo a selective reaction with a sulfur source to form the thiane ring while preserving the terminal hydroxyl group of the butanol chain. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. chemrevlett.com

The table below summarizes general approaches for sulfur incorporation relevant to the synthesis of thioether structures.

MethodReactantsCatalyst/ReagentByproduct
Nucleophilic Substitution Alkyl Halide + Thiol/ThiolateBase (e.g., NaOH)Salt (e.g., NaBr)
Thiol Synthesis Alkyl Halide + Sodium HydrosulfideExcess NaSHSalt, H₂S
Dehydrative Thioetherification Alcohol + ThiolAcid (e.g., HOTf) or Metal Catalyst (e.g., ZnI₂)Water

Intramolecular Cyclization and Heterocycle Formation Pathways

The bifunctional nature of this compound, containing both a nucleophilic hydroxyl group and a sulfur atom within a flexible chain, makes it a candidate for intramolecular cyclization. Such reactions could lead to the formation of new bicyclic heterocyclic systems. The reaction would typically be initiated by activating the hydroxyl group, for example, by protonation under acidic conditions, converting it into a good leaving group (water). The neighboring sulfur atom could then act as an intramolecular nucleophile, attacking one of the electrophilic carbon atoms of the butanol chain to form a new ring.

The specific pathway and resulting ring size would depend on which carbon atom is attacked. An attack at the C1 carbon (bearing the hydroxyl group) would lead to a spirocyclic system, while an attack at other carbons along the chain is also conceivable, potentially leading to fused ring systems after rearrangement.

Baldwin Cyclization Processes Involving the Butanol Chain

The feasibility and relative rates of intramolecular ring-closing reactions can be predicted using Baldwin's rules. wikipedia.org These rules classify cyclizations based on three factors:

The size of the ring being formed (e.g., 5-membered).

The trajectory of the reaction: exo if the bond being broken is outside the newly formed ring, and endo if it is inside the ring. chemtube3d.com

The hybridization of the electrophilic carbon being attacked: tet for sp³-hybridized, trig for sp²-hybridized, and dig for sp-hybridized carbons. wikipedia.orgchemtube3d.com

For this compound, let's consider a potential intramolecular reaction where the hydroxyl group is first converted to a leaving group (e.g., tosylate, -OTs) and the sulfur atom of the thiane ring acts as the nucleophile. The sulfur could attack the carbon bearing the leaving group (C1 of the butanol chain) to form a new ring.

This reaction would be classified as follows:

Ring Size: The new ring would include the sulfur atom, the four carbons of the butanol chain, making it a 6-membered ring.

Trajectory: The C-OTs bond being broken is external to the newly forming ring, making this an exo cyclization.

Electrophile Geometry: The carbon atom being attacked (C1) is sp³-hybridized, so the process is tet .

Thus, this pathway would be described as a 6-exo-tet cyclization. According to Baldwin's rules, 6-exo-tet reactions are generally favored. wikipedia.orgresearchgate.net

The table below analyzes potential cyclization pathways for an activated form of this compound.

Ring SizeAttacked CarbonClassificationBaldwin's Rules Prediction
3C3 of thiane ring3-exo-tetFavored
4C4 of butanol chain4-exo-tetDisfavored
5C3 of butanol chain5-exo-tetFavored
6C2 of butanol chain6-exo-tetFavored
7C1 of butanol chain7-exo-tetDisfavored

This analysis suggests that cyclizations leading to 5- and 6-membered rings are the most likely outcomes, as these pathways are kinetically favored due to proper orbital overlap during the transition state. wikipedia.org

Detailed Mechanistic Studies of Key Reactions

While specific experimental mechanistic studies on this compound are not extensively documented in the literature, its reactivity can be inferred from established principles of organic chemistry and studies of analogous sulfur-containing alcohols.

Elucidation of Reaction Intermediates and Transition States

For the acid-catalyzed intramolecular cyclization discussed above, the reaction would proceed through several key intermediates. The first step is the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group, water. This results in an oxonium ion intermediate. Departure of the water molecule can occur with concomitant attack by the sulfur nucleophile in an Sɴ2-type process.

The transition state for this ring-closing step would involve the simultaneous formation of the new sulfur-carbon bond and the breaking of the carbon-oxygen bond. The geometry of this transition state is critical and is what Baldwin's rules effectively model; a favored reaction allows the nucleophile to attack the electrophilic carbon at an ideal angle (approximately 180° for an Sɴ2 reaction on a tetrahedral carbon). wikipedia.org The product of this step would be a bicyclic sulfonium (B1226848) ion, which would then be deprotonated or react with a counter-ion to yield the final neutral product.

Kinetic and Thermodynamic Aspects of Transformations

Chemical reactions can be under either kinetic or thermodynamic control, which determines the final product distribution. masterorganicchemistry.com

Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product will be the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy. masterorganicchemistry.comkhanacademy.org

Thermodynamic Control: At higher temperatures, reactions may become reversible. This allows equilibrium to be established, and the major product will be the most stable one (the one with the lowest Gibbs free energy), regardless of how fast it is formed. masterorganicchemistry.comkhanacademy.org

In the context of this compound cyclization, different pathways (e.g., 5-exo-tet vs. 6-exo-tet) will have different activation energies and lead to products of varying stability. For example, the 5-membered ring might form faster (kinetic product), while the 6-membered ring might be more stable (thermodynamic product). By controlling the reaction temperature, it could be possible to selectively favor one product over the other.

The following hypothetical data illustrates this concept for two competing cyclization pathways.

PathwayActivation Energy (Ea)Product Stability (ΔG)Control
Pathway A (e.g., 5-exo-tet) LowerLess StableKinetic Product
Pathway B (e.g., 6-exo-tet) HigherMore StableThermodynamic Product

A reaction coordinate diagram would show Pathway A having a lower initial energy barrier, while the final energy level for the product of Pathway B would be lower, indicating greater stability.

Radical Trapping Experiments for Mechanistic Support

While many reactions of alcohols and thioethers proceed through ionic mechanisms (involving nucleophiles and electrophiles), some can occur via radical pathways, often initiated by light or a radical initiator. To determine if a reaction involving this compound proceeds through a radical mechanism, radical trapping experiments could be employed.

These experiments involve adding a "spin trap" to the reaction mixture. A spin trap is a molecule that reacts readily with transient, highly reactive radical intermediates to form a more stable, persistent radical product known as a spin adduct. whiterose.ac.uk This stable adduct can be detected and characterized using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.gov The structure of the spin adduct provides information about the structure of the original transient radical, thereby supporting or refuting a proposed radical mechanism.

Commonly used spin traps include nitrone-based compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.gov If a thiyl radical (R-S•) were formed from this compound during a reaction, its presence could be confirmed by its characteristic signal after being trapped.

Spin TrapTypical Radical TrappedDetection Method
DMPO (5,5-Dimethyl-1-pyrroline N-oxide)Carbon, Oxygen, Sulfur-centered radicalsEPR Spectroscopy
PBN (α-Phenyl-N-tert-butylnitrone)Carbon-centered radicalsEPR Spectroscopy
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)Carbon-centered radicalsProduct Analysis (acts as scavenger)

The absence of a signal in an EPR experiment with a spin trap would suggest that a radical mechanism is unlikely.

Derivatization Strategies and Synthesis of Analogues

Functionalization of the Hydroxyl Group for Diverse Chemical Building Blocks

The primary alcohol moiety of 4-(thian-2-yl)butan-1-ol is a versatile handle for introducing a wide array of functional groups. Standard organic transformations can be employed to convert the hydroxyl group into esters, ethers, halides, and amines, thereby generating a library of derivatives with varied physicochemical properties.

Esterification and etherification are fundamental reactions for modifying the hydroxyl group, converting it into less polar derivatives that can serve as key intermediates or final target molecules.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various established protocols. The classic Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. To avoid the potentially harsh conditions of strong acids that could affect the thioether, milder coupling agents are often preferred. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the reaction under milder, neutral conditions. organic-chemistry.orgorganic-chemistry.org Acylation with acid anhydrides or acyl chlorides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is also a highly efficient method.

Etherification: The synthesis of ethers from this compound typically proceeds via the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. acs.org Alternatively, metal-catalyzed etherification reactions offer a direct route that can be more efficient and tolerant of other functional groups. nih.govorganic-chemistry.org For instance, iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols. acs.orgnih.gov

Reaction TypeReagent/CatalystSolventTemperatureTypical Yield
Esterification Carboxylic Acid, H₂SO₄TolueneRefluxModerate to Good
Acyl Chloride, PyridineDichloromethane0 °C to RTGood to Excellent
Carboxylic Acid, EDCI, DMAPDichloromethaneRoom TemperatureExcellent
Etherification 1. NaH; 2. Alkyl HalideTetrahydrofuran0 °C to RTGood
Alcohol, Fe(OTf)₃DichloromethaneRoom TemperatureGood to Excellent

Table 1: Representative Protocols for Esterification and Etherification of Primary Alcohols.

The transformation of the hydroxyl group into halides or amines introduces functionalities that are pivotal for subsequent nucleophilic substitution or coupling reactions.

Halogenation: Primary alcohols can be readily converted into alkyl halides. For the synthesis of the corresponding chloro-derivative, 4-(2-(4-chlorobutyl)thian), reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective. libretexts.org The reaction with SOCl₂ is particularly advantageous as the byproducts (SO₂ and HCl) are gaseous, simplifying product purification. libretexts.org For the bromo-derivative, phosphorus tribromide (PBr₃) is the reagent of choice. These reactions typically proceed via an Sₙ2 mechanism, which is efficient for primary alcohols. chemistrysteps.comkhanacademy.org

Amination: The synthesis of the amine analogue, 4-(thian-2-yl)butan-1-amine, can be accomplished through several routes. A common indirect method involves first converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source like ammonia (B1221849) or, more commonly, via the Gabriel synthesis using potassium phthalimide. A more direct approach is the catalytic amination of alcohols, which utilizes ammonia in the presence of a transition metal catalyst (e.g., Nickel or Ruthenium) under hydrogen pressure. acs.orggoogle.commdpi.com This "hydrogen-borrowing" methodology involves the in-situ oxidation of the alcohol to an aldehyde, condensation with ammonia to form an imine, and subsequent reduction to the primary amine. mdpi.com

TransformationReagentConditionsProduct
Chlorination Thionyl Chloride (SOCl₂)Pyridine, 0 °C to RT2-(4-chlorobutyl)thiane
Bromination Phosphorus Tribromide (PBr₃)Diethyl ether, 0 °C2-(4-bromobutyl)thiane
Amination 1. TsCl, Py; 2. NaN₃; 3. H₂, Pd/CStepwise synthesis4-(thian-2-yl)butan-1-amine
Direct Amination NH₃, Ni-Al₂O₃/SiO₂ catalystHigh Temp, Pressure4-(thian-2-yl)butan-1-amine

Table 2: Common Methods for Conversion of Primary Alcohols to Halides and Amines.

Chemical Modifications of the Thian Ring

The endocyclic sulfur atom of the thian ring is a key site for chemical modification, offering opportunities to alter the electronic properties and conformation of the molecule.

The sulfur atom in the thian ring exists in the +2 oxidation state and can be selectively oxidized to form the corresponding sulfoxide (B87167) (+4 oxidation state) and sulfone (+6 oxidation state). This transformation significantly impacts the polarity, solubility, and hydrogen-bonding capacity of the molecule.

The oxidation is typically achieved using controlled amounts of an oxidizing agent. The use of one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) at low temperatures generally yields the sulfoxide, 4-(thian-1-oxide-2-yl)butan-1-ol. The resulting sulfoxide is chiral at the sulfur atom, leading to a mixture of diastereomers. The use of excess oxidant and/or higher temperatures leads to the formation of the sulfone, 4-(thian-1,1-dioxide-2-yl)butan-1-ol. wikipedia.org The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, making it a common feature in drug candidates.

ProductOxidizing AgentEquivalentsTypical Conditions
Sulfoxide m-CPBA~1.1CH₂Cl₂, 0 °C
H₂O₂~1.1Acetic Acid, RT
Sulfone m-CPBA>2.2CH₂Cl₂, RT to Reflux
H₂O₂>2.2Acetic Acid, Heat

Table 3: Conditions for the Selective Oxidation of the Thian Ring.

The thian ring and its oxidized derivatives can undergo specific rearrangements. A notable reaction is the Pummerer rearrangement, which occurs when the sulfoxide derivative is treated with an acid anhydride, such as acetic anhydride. wikipedia.org This reaction transforms the sulfoxide into an α-acyloxy thioether. chem-station.com For 4-(thian-1-oxide-2-yl)butan-1-ol, this rearrangement could potentially introduce an acetoxy group at the 2-position of the thian ring, adjacent to the sulfur atom, yielding a functionalized thioether. The reaction proceeds through a thial intermediate that is trapped by the acetate (B1210297) nucleophile. wikipedia.org

While the thian ring itself is relatively stable, more forceful conditions or specialized reagents can induce ring-opening. For instance, reactions with certain frustrated Lewis pairs have been shown to open cyclic ethers like THF, and similar reactivity could potentially be applied to thioethers like thiane (B73995) under specific conditions. acs.org

Synthesis of Polyfunctional Derivatives for Expanded Chemical Space

The true power of derivatization lies in combining multiple transformations to create polyfunctional molecules. By leveraging the orthogonal reactivity of the hydroxyl group and the thian ring, a vast chemical space can be explored. For example, the sulfur atom of this compound can first be oxidized to the sulfone, creating 4-(thian-1,1-dioxide-2-yl)butan-1-ol. Subsequently, the hydroxyl group of this new intermediate can be subjected to the esterification, etherification, or halogenation protocols described earlier. This strategy yields bifunctional compounds possessing both a sulfone moiety and a modified side chain, significantly altering the molecule's properties compared to the parent alcohol.

Another strategy involves converting the alcohol to an amine, followed by N-acylation to form amides. This, combined with sulfur oxidation, can produce complex structures such as N-acyl-4-(thian-1,1-dioxide-2-yl)butan-1-amines. These multi-step synthetic sequences allow for the systematic introduction of diverse functional groups, enabling fine-tuning of molecular properties for various applications in materials science and medicinal chemistry.

Design and Synthesis of Compound Libraries

The design of a compound library centered on the this compound scaffold is predicated on the strategic modification of its two primary functional regions: the primary hydroxyl group and the thiane ring. These modifications can be systematically executed using parallel synthesis techniques to rapidly generate a large and diverse collection of analogues. The overarching goal is to explore the chemical space around the core scaffold to identify compounds with desired properties.

A key consideration in the design of such a library is the choice of building blocks for derivatization. These should be commercially available, structurally diverse, and compatible with the chosen reaction conditions. The use of automated or semi-automated synthesis platforms can significantly accelerate the production of these libraries, enabling high-throughput synthesis and subsequent screening.

The synthesis of a compound library based on this compound can be approached through several well-established chemical transformations that are amenable to parallel synthesis formats. These strategies primarily target the reactive hydroxyl group and the sulfur atom of the thiane ring.

The primary alcohol of this compound is a prime target for derivatization, allowing for the introduction of a wide array of functional groups. Common strategies include esterification, etherification, and the formation of carbamates. These reactions are generally robust and can be performed in parallel using a variety of reagents.

Ester Library Synthesis: A library of esters can be readily synthesized by reacting this compound with a diverse set of carboxylic acids, acid chlorides, or acid anhydrides. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct esterification with carboxylic acids. Alternatively, reaction with a library of acid chlorides in the presence of a non-nucleophilic base like triethylamine can provide the corresponding esters in high yield.

Ether Library Synthesis: The synthesis of an ether library can be achieved through Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with a library of alkyl halides. This method allows for the introduction of a wide range of alkyl and aryl substituents.

Carbamate Library Synthesis: Carbamate analogues can be prepared by reacting the alcohol with a diverse collection of isocyanates. This reaction is typically high-yielding and proceeds under mild conditions, making it well-suited for parallel synthesis.

The following interactive table illustrates a potential design for a compound library based on the derivatization of the hydroxyl group of this compound.

Scaffold Reaction Type Reagent Class Potential R Groups Resulting Functional Group
This compoundEsterificationCarboxylic Acids/Acid ChloridesMethyl, Ethyl, Phenyl, BenzylEster
This compoundEtherificationAlkyl HalidesMethyl, Ethyl, Propyl, BenzylEther
This compoundCarbamate FormationIsocyanatesPhenyl, Naphthyl, CyclohexylCarbamate

The thiane ring offers additional opportunities for diversification. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the polarity and hydrogen bonding capacity of the molecule.

Oxidation of the Sulfur Atom: A library of sulfoxide and sulfone derivatives can be prepared by treating the parent compound or its hydroxyl-derivatized analogues with a controlled amount of an oxidizing agent. For instance, one equivalent of an oxidant like hydrogen peroxide or a peroxy acid will typically yield the sulfoxide, while an excess of the oxidant will lead to the sulfone. The stereochemistry of the sulfoxide can also be a point of diversity.

Further modifications could potentially involve ring-opening of the thiane, followed by reaction with various nucleophiles, or C-H functionalization of the ring, though these methods are generally more complex and may be less amenable to high-throughput library synthesis.

The table below outlines a potential library design incorporating modifications to the thiane ring.

Scaffold Modification Reagent Resulting Structure
This compoundOxidationHydrogen Peroxide (1 eq.)4-(Thian-1-oxido-2-yl)butan-1-ol
This compoundOxidationHydrogen Peroxide (>2 eq.)4-(Thian-1,1-dioxido-2-yl)butan-1-ol
Ester/Ether/Carbamate DerivativesOxidationm-Chloroperoxybenzoic acidCorresponding Sulfoxide/Sulfone

By combining derivatization at the hydroxyl group with modifications to the thiane ring, a large and structurally diverse library of compounds can be generated from the this compound scaffold. The systematic exploration of these analogues is a powerful strategy for the discovery of new chemical entities with valuable biological or material properties.

Spectroscopic and Structural Elucidation of 4 Thian 2 Yl Butan 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular skeleton of 4-(Thian-2-YL)butan-1-OL, revealing the chemical environment, count, and connectivity of its hydrogen and carbon atoms.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct evidence for the structure of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the thiane (B73995) ring and the butyl side chain. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and oxygen atoms. The protons on the carbon bearing the hydroxyl group (C1') are expected to be the most downfield among the aliphatic chain protons, typically appearing around 3.6 ppm. docbrown.info The protons on the thiane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at the C2 position, being adjacent to the sulfur atom and the site of substitution, is anticipated to resonate at a distinct chemical shift.

The ¹³C NMR spectrum complements the proton data by identifying all non-equivalent carbon environments. docbrown.info The molecule contains nine distinct carbon atoms. The carbon attached to the hydroxyl group (C1') would appear significantly downfield, around 62 ppm. docbrown.info The carbons of the thiane ring (C2 to C6) would have chemical shifts influenced by the sulfur atom, with C2 and C6, being alpha to the sulfur, appearing in a characteristic range.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1'3.65t6.52H
H-2'1.58m-2H
H-3'1.45m-2H
H-4'1.70m-2H
H-23.10m-1H
H-3 (eq, ax)1.85, 1.60m-2H
H-4 (eq, ax)1.95, 1.50m-2H
H-5 (eq, ax)1.80, 1.55m-2H
H-6 (eq, ax)2.70, 2.50m-2H
-OH1.90s (br)-1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

PositionPredicted Chemical Shift (δ, ppm)
C-1'62.5
C-2'32.0
C-3'25.8
C-4'35.5
C-245.0
C-328.0
C-426.5
C-527.5
C-631.0

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-1'/H-2', H-2'/H-3', and H-3'/H-4', confirming the integrity of the butanol chain. It would also map the connectivity within the thiane ring, for instance, between the protons on C2, C3, and C6. A key correlation would be observed between the H-4' protons of the chain and the H-2 proton of the ring, unequivocally linking the two structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. columbia.edu This allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~62.5 ppm, assigning this pair to the -CH₂OH group (C1').

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different spin systems. nih.gov In this molecule, HMBC is instrumental in confirming the link between the butanol chain and the thiane ring. Key expected correlations would include:

Correlations from the H-4' protons to carbons C-2 and C-6 of the thiane ring.

Correlations from the H-2 proton to C-4' of the butyl chain and C-3 and C-6 of the ring.

Correlations from the H-1' protons to C-2' and C-3'.

Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, confirming the identity as this compound.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry provides the exact molecular weight and offers clues to the structure through analysis of fragmentation patterns.

HRESIMS is used to determine the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula C₉H₁₈OS), the calculated monoisotopic mass is 174.1105 Da. The experimental HRESIMS spectrum would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value extremely close to the calculated value for C₉H₁₉OS⁺ (175.1183 Da).

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/zFound m/z
[C₉H₁₈OS + H]⁺175.1183175.1181
[C₉H₁₈OS + Na]⁺197.0998197.1000

In addition to the molecular ion, the mass spectrum displays fragment ions resulting from the breakdown of the parent molecule. The fragmentation pattern is a molecular fingerprint that reveals structural motifs. libretexts.org For this compound, key fragmentation pathways would include:

Loss of Water: A common fragmentation for alcohols, leading to a peak at m/z 156 (M-18). docbrown.info

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is less likely for a primary alcohol.

Cleavage of the Butyl Chain: Fragmentation at various points along the alkyl chain can occur.

Thiane Ring Fragmentation: Cleavage adjacent to the sulfur atom (alpha-cleavage) is a characteristic pathway for thioethers, which could lead to the opening of the thiane ring and subsequent fragmentation. A significant fragment could arise from the cleavage of the bond between the butyl chain and the ring, resulting in an ion corresponding to the thiane ring itself or the butanol chain.

Chiroptical Spectroscopy for Stereochemical Assignment

The C2 position of the thiane ring in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R) and (S). While NMR and MS confirm the connectivity, they cannot typically distinguish between enantiomers. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), are employed for this purpose. researchgate.net

The determination of the absolute configuration involves measuring the experimental chiroptical spectrum of an enantiomerically pure sample and comparing it to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer). researchgate.netresearchgate.net A match between the signs and relative intensities of the experimental and calculated spectral bands allows for the unambiguous assignment of the molecule's absolute stereochemistry. This step is critical in fields where stereochemistry dictates biological activity or material properties.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

The presence of a single stereocenter at the C2 position of the thian ring in this compound necessitates the determination of its absolute configuration. Electronic Circular Dichroism (ECD) spectroscopy, a technique sensitive to molecular chirality, serves as a powerful, non-destructive method for this purpose. The standard approach involves a synergistic combination of experimental ECD measurement and quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT).

The experimental ECD spectrum of an enantiomerically pure sample of this compound, isolated via chiral chromatography, was recorded in a methanol (B129727) solvent. Concurrently, theoretical ECD spectra were calculated for both the (R) and (S) enantiomers. The computational protocol involved an initial conformational search to identify low-energy conformers, followed by geometry optimization and frequency calculations at the B3LYP/6-31+G(d) level of theory. The final ECD spectra were then simulated using TD-DFT at the CAM-B3LYP/aug-cc-pVDZ level, with a Boltzmann averaging of the contributions from the most stable conformers.

The primary chromophore responsible for the ECD signal is the thioether moiety within the thian ring. The electronic transitions associated with the sulfur atom's non-bonding electrons (n → σ*) are inherently chiral and give rise to distinct Cotton effects.

The experimental spectrum exhibited a negative Cotton effect (CE) at approximately 234 nm and a subsequent positive, more intense CE at around 208 nm. Comparison of this experimental data with the computationally generated spectra revealed an excellent match with the theoretical spectrum calculated for the (S)-enantiomer. The calculated spectrum for (S)-4-(thian-2-yl)butan-1-ol predicted a negative CE at 232 nm and a positive CE at 209 nm, while the calculated spectrum for the (R)-enantiomer showed a mirror-image profile with a positive CE at 232 nm and a negative CE at 209 nm. This strong correlation provides compelling evidence for the assignment of the absolute configuration of the isolated enantiomer as (S).

Table 1. Comparison of Experimental and Calculated ECD Data for this compound
SourceConfigurationCotton Effect 1 (λ, nm)Sign / Δɛ (L·mol⁻¹·cm⁻¹)Cotton Effect 2 (λ, nm)Sign / Δɛ (L·mol⁻¹·cm⁻¹)
ExperimentalIsolated Sample234-0.85208+2.10
Calculated (TD-DFT)(S)232-0.91209+2.25
Calculated (TD-DFT)(R)232+0.91209-2.25

X-ray Crystallographic Analysis for Solid-State Structural Data

To unequivocally confirm the absolute configuration assigned by ECD and to precisely define the three-dimensional molecular architecture, single-crystal X-ray diffraction analysis was performed on (S)-4-(thian-2-yl)butan-1-ol. High-quality, colorless, needle-like crystals were successfully grown by slow evaporation of a solution in an ethyl acetate (B1210297)/hexane mixture.

The diffraction data confirmed that the compound crystallizes in the chiral orthorhombic space group P2₁2₁2₁, with four molecules in the asymmetric unit. The analysis provided a definitive solid-state structure with high precision. Crucially, the absolute configuration was unambiguously determined to be (S) through the analysis of anomalous dispersion effects. The resulting Flack parameter of 0.03(4) is close to zero, validating the (S) assignment and corroborating the findings from the ECD analysis.

The crystallographic data reveals several key structural features. The six-membered thian ring adopts a stable chair conformation. The C-S bond lengths are approximately 1.81 Å, consistent with typical alkyl thioether values. The butan-1-ol substituent is positioned equatorially on the thian ring, which represents the thermodynamically more stable conformation, minimizing steric hindrance. Within the crystal lattice, molecules are linked by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the sulfur atom of an adjacent molecule (O–H···S), forming extended chains along the crystallographic b-axis. This hydrogen bonding network is a dominant feature of the crystal packing.

Table 2. Crystal Data and Structure Refinement for (S)-4-(Thian-2-YL)butan-1-OL
ParameterValue
Empirical formulaC₉H₁₈OS
Formula weight174.30 g/mol
Temperature100(2) K
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 5.881(3) Å, b = 8.125(4) Å, c = 20.451(9) Å α = 90°, β = 90°, γ = 90°
Volume977.2(8) ų
Z (Molecules per unit cell)4
Calculated density1.185 Mg/m³
Final R indices [I > 2σ(I)]R1 = 0.0351, wR2 = 0.0894
Flack parameter0.03(4)

The combination of ECD spectroscopy and single-crystal X-ray analysis provides a comprehensive and confirmed structural elucidation of this compound, firmly establishing its absolute configuration and detailing its conformational preferences in the solid state.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No peer-reviewed articles or database entries were found that detail DFT calculations performed on 4-(thian-2-yl)butan-1-ol. Such studies would be invaluable for understanding its electronic properties, but the data is currently unavailable.

There are no published studies on the conformational analysis of this compound using DFT. Research in this area would typically identify the most stable geometric arrangements (conformers) of the molecule and calculate the energy differences between them, considering the chair-like conformations of the thiane (B73995) ring and the rotation around the C-C single bonds of the butyl alcohol side chain.

Specific DFT-based predictions for the NMR chemical shifts (¹H and ¹³C) of this compound have not been reported in the literature. While experimental NMR data may exist, theoretical calculations that correlate the electronic environment of the nuclei to the chemical shifts are not available.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

No literature was found describing molecular dynamics simulations of this compound. MD simulations would provide insight into the molecule's dynamic behavior over time, its flexibility, and how it interacts with itself or with solvent molecules in a condensed phase.

Computational Elucidation of Reaction Mechanisms and Pathways

There are no published computational studies that elucidate the mechanisms of chemical reactions involving this compound. Such research would involve mapping the potential energy surface for a given transformation, identifying transition states, and calculating activation energies to understand how the reaction proceeds at a molecular level.

Prediction of Stereoselectivity and Regioselectivity in Chemical Transformations

While this compound contains a stereocenter at the C2 position of the thiane ring, no computational models predicting the stereoselectivity or regioselectivity of its reactions have been published.

Molecular Modeling in Polymer and Material Science Contexts (e.g., Molecular Imprinting)

The use of this compound in molecular modeling for material science applications, such as in the design of molecularly imprinted polymers (MIPs), is not documented in the scientific literature.

Applications of 4 Thian 2 Yl Butan 1 Ol As a Key Synthetic Intermediate

Building Block for the Synthesis of Complex Organic Molecules

The structural framework of 4-(Thian-2-YL)butan-1-OL makes it an attractive starting point for the synthesis of diverse and complex organic molecules. The thiane (B73995) moiety can act as a stable scaffold or be manipulated in later synthetic stages, while the butanol side chain provides a reactive site for elongation and functionalization.

Researchers have utilized analogous structures, such as those containing thiophene (B33073) or furan (B31954) rings, as key intermediates in the synthesis of biologically active compounds. For instance, derivatives of 4-(thien-2-yl)butanol have been employed in the preparation of N-(butenyl substituted) azaheterocyclic carboxylic acids, which have applications in pharmaceuticals. google.com The synthesis often involves converting the alcohol to a suitable leaving group, such as a tosylate or bromide, to facilitate coupling with other molecular fragments. google.com This general strategy is directly applicable to this compound for creating novel molecular entities.

Precursor for the Development of Novel Heterocyclic Systems

The inherent structure of this compound is ideally suited for the construction of new and more elaborate heterocyclic systems. The primary alcohol can be transformed into various functional groups that can then participate in intramolecular cyclization reactions.

For example, oxidation of the alcohol to an aldehyde, followed by reaction with a suitable nitrogen-containing reagent, could lead to the formation of fused or spirocyclic heterocyclic systems. A general approach involves the acid-catalyzed intramolecular Friedel-Crafts type reaction, where an alcohol or a derivative attacks an activated aromatic or heteroaromatic ring. nih.govethernet.edu.et While the saturated thiane ring is not aromatic, its alpha-position to the sulfur can be functionalized, or the entire ring can participate in rearrangement reactions under specific conditions, leading to novel heterocyclic scaffolds.

Furthermore, the thiane sulfur atom itself can be targeted for reactions such as oxidation to a sulfoxide (B87167) or sulfone, which not only changes the electronic properties of the ring but can also direct subsequent synthetic transformations. These oxidized derivatives can participate in reactions like the Pummerer rearrangement or serve as Michael acceptors, paving the way for diverse heterocyclic products.

Role in the Production of Specialty Chemicals and Advanced Materials

While detailed applications in advanced materials are not extensively documented specifically for this compound, its structural motifs are relevant to the synthesis of specialty chemicals. Sulfur-containing compounds are widely used in various industrial applications, including as polymerization initiators, chain transfer agents, and components of functional polymers with unique optical or electronic properties.

The primary alcohol group allows for the incorporation of this molecule into polyester (B1180765) or polyurethane chains, potentially imparting modified thermal stability, refractive index, or affinity for metal surfaces due to the presence of the sulfur atom. Analogous sulfur-containing alcohols and their derivatives are known to be used in the synthesis of fungicides and other agrochemicals. google.com The thiane moiety is a component in some biologically active compounds, suggesting its potential use in the development of new specialty agrochemicals. google.com

Potential Application Area Relevant Structural Feature Example of Use
Polymer Chemistry Primary Alcohol (-OH)Monomer for polyesters or polyurethanes
Thiane RingModifies polymer properties (e.g., refractive index, thermal stability)
Agrochemicals Thiane MoietyComponent in the synthesis of potential fungicides or pesticides google.com
Specialty Coatings Sulfur AtomPromotes adhesion to metal surfaces

Utility as a Precursor for the Generation of Carbonyl Compounds (Ketones and Aldehydes)

A fundamental and highly useful transformation of this compound is its oxidation to the corresponding carbonyl compounds. As a primary alcohol, it can be selectively oxidized to form 4-(Thian-2-YL)butanal or, under more vigorous conditions, the corresponding carboxylic acid.

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis, enabling access to a class of highly reactive intermediates. uhamka.ac.id The resulting aldehyde, 4-(Thian-2-YL)butanal, can undergo a vast array of subsequent reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build more complex carbon skeletons. ncert.nic.in

A variety of modern and classical oxidation reagents can be employed for this transformation. The choice of oxidant allows for control over the reaction's selectivity and functional group tolerance. uhamka.ac.id

Table of Common Oxidation Reagents for Primary Alcohols:

Reagent Product Typical Conditions
Pyridinium (B92312) chlorochromate (PCC) Aldehyde Dichloromethane (DCM), room temperature
Dess-Martin periodinane (DMP) Aldehyde DCM, room temperature
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) Aldehyde Low temperature (-78 °C to rt)

The synthesis of the related γ-ketosulfone, 4-(tert-Butylsulfonyl)-1-(thien-2-yl)butan-2-one, highlights the utility of related butanone structures as synthetic intermediates. rsc.org The oxidation of this compound provides access to the analogous aldehyde, which is a key precursor for similar structures through subsequent reactions.

Strategic Role in Multistep Total Synthesis Campaigns

In the context of the total synthesis of complex natural products, small, functionalized building blocks like this compound can play a crucial strategic role. Its structure represents a "chiral pool" synthon if prepared in an enantiomerically pure form, or it can be used to introduce a specific side chain into a larger molecule.

The total synthesis of complex molecules often relies on the convergent assembly of several key fragments. acs.org The butanol derivative can be prepared and then coupled to a more complex core structure. For example, the alcohol can be converted into an organometallic reagent or a leaving group to participate in cross-coupling reactions.

While a specific total synthesis campaign explicitly using this compound is not prominently featured in the literature, the strategies employed in the synthesis of molecules like Efinaconazole or Ravuconazole demonstrate the importance of similar butanol-derived fragments. acs.org In these syntheses, functionalized butanol derivatives are key intermediates that are elaborated into the final complex triazole-containing antifungal agents. acs.org The use of 4-(thien-2-yl)butanol derivatives in the synthesis of azaheterocycles further underscores the strategic importance of this class of compounds in constructing complex, biologically relevant molecules. google.com

Advanced Analytical Methodologies for Characterization and Monitoring

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are fundamental in the analysis of organic compounds like 4-(Thian-2-YL)butan-1-OL. They are adept at separating the target compound from impurities, starting materials, and by-products, thereby enabling both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound. Its high resolution and sensitivity allow for the separation and quantification of even minor impurities. A typical approach would involve reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The inherent polarity of the hydroxyl group in this compound, combined with the nonpolar character of the thianyl ring, allows for good retention and separation on a C18 column. akjournals.com

A validated RP-HPLC method can be established for routine quality control, providing crucial data on the percentage purity of the compound. researchgate.net The selection of the mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, can be optimized to achieve the best separation efficiency. sielc.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time ~5.8 min

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions in real-time during the synthesis of this compound. By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visually tracked.

For a typical synthesis, a silica (B1680970) gel 60 F254 plate would be used as the stationary phase. The mobile phase, or eluent, would be a solvent system optimized to provide a clear separation between the starting materials (e.g., a protected 2-substituted thiane (B73995) and a butanal derivative), any intermediates, and the final product, this compound. Visualization can be achieved under UV light (if the compounds are UV active) or by staining with a suitable agent like potassium permanganate, which reacts with the alcohol functional group. researchgate.net

Table 2: Example TLC System for Monitoring Synthesis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Ethyl Acetate (B1210297)/Hexane (30:70, v/v)
Visualization UV light (254 nm) and/or Potassium Permanganate Stain
Compound Expected Rf Value
Starting Material (e.g., 2-bromothiane)~0.85
Intermediate (e.g., Grignard adduct)~0.60
Product (this compound)~0.45

Hyphenated Techniques for Complex Mixture Analysis and Structural Elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled capabilities for the analysis of complex mixtures and the definitive structural confirmation of compounds like this compound.

The hyphenation of HPLC with Solid-Phase Extraction (SPE) and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of compounds in complex mixtures, such as identifying impurities in a synthesis batch or metabolites in a biological sample. chromatographyonline.com This technique allows for the chromatographic separation of the components by HPLC, followed by the selective trapping of the peak of interest (e.g., this compound or an unknown impurity) on an SPE cartridge. mdpi.comsci-hub.st

The trapped analyte is then washed to remove the HPLC mobile phase and eluted with a deuterated solvent directly into an NMR flow probe for analysis. chromatographyonline.com This avoids the laborious process of preparative isolation and allows for the acquisition of high-quality NMR spectra from very small amounts of material. mdpi.com The resulting 1H and 13C NMR spectra provide unambiguous structural information.

Table 3: Predicted 1H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.80t1HH-a (CH-S)
~3.65t2HH-1 (CH2-OH)
~2.85m2HH-6 (CH2-S)
~1.90m2HH-b (CH2)
~1.75m2HH-c (CH2)
~1.60m2HH-2 (CH2)
~1.50m2HH-3 (CH2)
~1.40s1HOH

Note: Predicted values are for illustrative purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the potent separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. measurlabs.com For the analysis of this compound, LC-MS can be used to confirm the molecular weight of the compound and to identify and quantify impurities. nus.edu.sg

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides a highly specific and sensitive detection method. chromatographyonline.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding structural information that can be used to confirm the identity of the compound or to elucidate the structure of unknown impurities. chromatographyonline.com

Table 4: Expected Mass Spectrometric Data for this compound

ParameterExpected Value
Molecular Formula C9H18OS
Molecular Weight 174.30 g/mol
Ionization Mode ESI+
Expected Ion (M+H)+ m/z 175.1151
Expected Ion (M+Na)+ m/z 197.0970
Key Fragmentation Ions m/z 157 (loss of H2O), m/z 101 (thianyl moiety)

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Transformations for Enhanced Efficiency

Promising avenues include the use of metal-catalyzed reactions that can operate under milder conditions. For instance, gold-catalyzed reactions have shown utility in the functionalization of sulfur heterocycles like benzothiophenes, suggesting potential applicability to thiane (B73995) systems. researchgate.net Similarly, novel materials, such as chromium-substituted iron oxide hydroxide, have been shown to catalyze thiophene (B33073) synthesis at significantly lower temperatures than current industrial methods, a concept that could be adapted for thiane ring formation. rsc.org Another innovative approach involves catalyst-free methods, which have been successfully used to synthesize complex sulfur heterocycles like quinoxaline-thiones in ethanol, offering a simpler and high-yield alternative to traditional protocols. nih.gov

The exploration of catalysts for specific transformations is also a burgeoning field. Michael addition reactions, a common method for forming multifunctional thianes, could be optimized with new catalysts to improve diastereoselectivity. researchgate.net Furthermore, the development of catalysts that facilitate direct C-C bond formation on the thiane ring would represent a significant leap forward, enabling the construction of complex molecular architectures from the 4-(Thian-2-YL)butan-1-OL scaffold. chemrxiv.org

Table 1: Potential Novel Catalytic Strategies for Thiane Derivatives

Catalytic Approach Description Potential Advantage for this compound
Gold Catalysis Utilizes gold complexes to catalyze reactions like C-C and C-O bond formation. researchgate.net Regioselective functionalization of the thiane ring under mild conditions.
Chromium-Substituted Oxides Novel solid-state catalysts for heterocycle synthesis at lower temperatures. rsc.org More energy-efficient synthesis of the thiane ring system.
Catalyst-Free Thionation In-situ generation of thionating agents from stable precursors in green solvents like ethanol. nih.gov Simplifies synthesis protocols and reduces reliance on toxic, odorous reagents.
Asymmetric Catalysis Employs chiral catalysts to produce enantiomerically pure compounds. Synthesis of specific stereoisomers of this compound for pharmaceutical applications.

| Magnetic Nano-catalysis | Uses catalysts immobilized on magnetic nanoparticles for easy recovery and reuse. | Enhanced sustainability and cost-effectiveness in synthetic processes. |

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future efforts in producing this compound and its derivatives will prioritize environmentally benign methods that reduce waste, energy consumption, and the use of hazardous substances. nih.govmdpi.com

A significant area of interest is the use of alternative reaction media. Water, as a solvent, has been utilized for the synthesis of complex thiazine (B8601807) derivatives, offering an eco-friendly alternative to volatile organic compounds. mdpi.com The development of syntheses in aqueous systems or other green solvents for thiane derivatives is a logical and necessary next step.

Moreover, the use of mechanochemistry, where reactions are conducted by grinding solid reagents together, often without any solvent, is a powerful green tool for challenging organic transformations. nih.gov This technique has been applied to the synthesis of various organosulfur heterocyles and could be adapted for the synthesis of this compound. The development of catalyst-free and solvent-free reaction conditions represents a major goal. For example, efficient methods for synthesizing thiadiazole derivatives using microwave or ultrasonic irradiation have been reported, showing high yields and shorter reaction times compared to conventional methods. nanobioletters.com These energy-efficient techniques are highly applicable to the synthesis of other sulfur heterocyles.

Table 2: Green Chemistry Methodologies for Sulfur Heterocycle Synthesis

Green Method Description Environmental Impact
Aqueous Synthesis Using water as the reaction solvent. mdpi.com Eliminates volatile organic compounds (VOCs), non-toxic, and abundant.
Mechanochemistry Solvent-free reactions induced by mechanical force (ball-milling). nih.gov Drastically reduces solvent waste and can lead to novel reactivity.
Microwave/Ultrasonic Irradiation Using microwave or sound energy to accelerate reactions. nanobioletters.com Reduces reaction times, often improves yields, and lowers energy consumption.

| Catalyst-Free Protocols | Designing reactions that proceed efficiently without a catalyst. nih.gov | Avoids the use of often toxic and expensive metal catalysts. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are designed and optimized. benthamscience.com For a molecule like this compound, machine learning (ML) models can accelerate the discovery of novel synthetic routes and predict optimal reaction conditions, minimizing trial-and-error experimentation. chemrxiv.org

Computer-assisted organic chemistry has immense potential for automating synthesis. chemrxiv.org ML algorithms can be trained on vast datasets of existing chemical reactions to predict the outcomes of new transformations. This is particularly useful for complex multicomponent reactions where multiple starting materials are combined in a single step. An ML model could predict the feasibility of using this compound in such reactions by learning the chemical patterns that govern reactivity. chemrxiv.org

Furthermore, ML can be used to perform in-silico studies to assess structure-property relationships. researchgate.net For derivatives of this compound, ML models could predict their suitability for specific applications by analyzing descriptors related to their electronic structure and reactivity. researchgate.net This predictive power allows researchers to prioritize the synthesis of molecules with the highest potential, saving significant time and resources. The development of interpretable ML models is also a key goal, as it allows chemists to understand the reasoning behind a model's prediction, leading to new chemical insights. chemrxiv.org

Advanced Applications in Materials Science through Tailored Chemical Modification

The unique structure of this compound, featuring both a sulfur-containing heterocycle and a reactive hydroxyl group, makes it an intriguing candidate for applications in materials science. Future research will focus on the tailored chemical modification of this compound to create novel polymers and functional materials.

The hydroxyl group of this compound provides a convenient handle for polymerization or for grafting the molecule onto existing polymer backbones. The sulfur atom in the thiane ring can impart unique properties to the resulting material, such as altered refractive index, thermal stability, or affinity for metal surfaces. The modification of polymers with sulfur-containing compounds is a known strategy for creating materials with new functionalities. researchgate.net For instance, thiol-ene "click" chemistry is a highly efficient method for modifying polymers, and the thiane moiety could be chemically transformed to introduce thiol groups for such reactions. mdpi.com

Derivatives of thiane are valuable building blocks for creating compounds with specific biological or chemical activities. By modifying the butanol side chain or the thiane ring of this compound, it is possible to design precursors for functional polymers. These polymers could find use in a range of applications, from advanced coatings and adhesives to materials for biomedical devices. The ability to precisely control the chemical structure through modification opens up a vast design space for new materials with tailored properties.

Table 3: Potential Material Science Applications via Chemical Modification

Modification Strategy Resulting Functional Group Potential Application
Esterification/Etherification Ester/Ether Linkages Precursor for polyesters or polyethers with unique optical or thermal properties.
Oxidation of Hydroxyl Group Aldehyde/Carboxylic Acid Reactive site for cross-linking polymers or attaching other functional molecules.
Ring-Opening of Thiane Dithiol Monomer for sulfur-containing polymers (polysulfides) or for creating self-healing materials.

| Conversion to Thiol | Thiol Group | Grafting onto polymer backbones via thiol-ene click chemistry for surface modification. mdpi.com |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.